Synthesis and Characterization of 1,7-Difluoro-2-Heptanone: A Technical Guide
Synthesis and Characterization of 1,7-Difluoro-2-Heptanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthesis and comprehensive characterization of the novel compound 1,7-difluoro-2-heptanone. Due to the absence of existing literature on this specific molecule, this document provides a detailed, plausible synthetic pathway based on established organic chemistry principles. Furthermore, it presents predicted analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the identification and characterization of the target compound. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of fluorinated ketones.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. Specifically, fluorinated ketones are valuable intermediates and target molecules in drug discovery. This document details a proposed methodology for the synthesis of 1,7-difluoro-2-heptanone, a novel difluorinated heptanone, and provides a thorough outline of its expected analytical characterization.
Proposed Synthetic Pathway
A multi-step synthesis is proposed, commencing from the commercially available starting material, 1,7-heptanediol. The pathway involves selective protection, oxidation, and sequential fluorination steps.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic route for 1,7-difluoro-2-heptanone.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis.
Step 1: Monoprotection of 1,7-Heptanediol
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Reaction: 1,7-Heptanediol to 7-(tert-Butyldimethylsilyloxy)heptan-1-ol
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Procedure: To a solution of 1,7-heptanediol (1.0 eq) in dichloromethane (DCM, 0.5 M), imidazole (1.1 eq) is added. The mixture is stirred at room temperature until all solids dissolve. tert-Butyldimethylsilyl chloride (TBDMSCl, 1.05 eq) is then added portion-wise, and the reaction is stirred at room temperature for 12-16 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Oxidation of the Primary Alcohol
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Reaction: 7-(tert-Butyldimethylsilyloxy)heptan-1-ol to 7-(tert-Butyldimethylsilyloxy)heptan-2-one
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Procedure: To a solution of 7-(tert-butyldimethylsilyloxy)heptan-1-ol (1.0 eq) in DCM (0.2 M), Pyridinium chlorochromate (PCC, 1.5 eq) is added.[1] The reaction mixture is stirred at room temperature for 2-4 hours.[1] The progress of the reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography. Alternatively, Dess-Martin periodinane can be used as a milder oxidizing agent.[2][3]
Step 3: α-Fluorination of the Ketone
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Reaction: 7-(tert-Butyldimethylsilyloxy)heptan-2-one to 1-Fluoro-7-(tert-Butyldimethylsilyloxy)heptan-2-one
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Procedure: The protected keto-alcohol (1.0 eq) is dissolved in acetonitrile (0.3 M). Selectfluor® (1.2 eq) is added, and the reaction mixture is heated to reflux for 6-12 hours. The reaction is monitored by TLC and/or ¹⁹F NMR. After completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 4: Deprotection of the Silyl Ether
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Reaction: 1-Fluoro-7-(tert-Butyldimethylsilyloxy)heptan-2-one to 1-Fluoro-7-hydroxyheptan-2-one
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Procedure: The fluorinated, protected alcohol (1.0 eq) is dissolved in tetrahydrofuran (THF, 0.2 M). Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) is added dropwise at 0 °C. The reaction is stirred at room temperature for 1-2 hours and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Step 5: Fluorination of the Primary Alcohol
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Reaction: 1-Fluoro-7-hydroxyheptan-2-one to 1,7-Difluoro-2-heptanone
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Procedure: The fluoro-alcohol (1.0 eq) is dissolved in anhydrous DCM (0.2 M) and cooled to -78 °C. Diethylaminosulfur trifluoride (DAST, 1.2 eq) or Deoxo-Fluor® is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for 4-8 hours. The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 1,7-difluoro-2-heptanone, is purified by column chromatography.
Predicted Characterization Data
The following tables summarize the predicted physicochemical and spectroscopic data for 1,7-difluoro-2-heptanone.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₁₂F₂O |
| Molecular Weight | 150.17 g/mol [4] |
| Appearance | Colorless liquid |
| Boiling Point | ~160-170 °C (estimated) |
| Density | ~1.05 g/mL (estimated) |
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.85 | dt, J = 47.5, 4.0 Hz | 2H | H-1 |
| 4.45 | dt, J = 47.0, 6.0 Hz | 2H | H-7 |
| 2.70 | t, J = 7.5 Hz | 2H | H-3 |
| 1.80 - 1.70 | m | 2H | H-6 |
| 1.65 - 1.55 | m | 2H | H-4 |
| 1.50 - 1.40 | m | 2H | H-5 |
Note: d - doublet, t - triplet, m - multiplet, J - coupling constant in Hz.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 205.5 (t, J ≈ 18 Hz) | C-2 |
| 83.0 (t, J = 170 Hz) | C-7 |
| 82.5 (t, J = 180 Hz) | C-1 |
| 38.0 | C-3 |
| 30.0 (t, J = 20 Hz) | C-6 |
| 24.0 | C-4 |
| 21.0 (t, J = 5 Hz) | C-5 |
Note: t - triplet due to C-F coupling.
Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -230 | t, J = 47.5 Hz | F on C-1 |
| -218 | t, J = 47.0 Hz | F on C-7 |
Note: Chemical shifts are referenced to CFCl₃.
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2940-2860 | Medium | C-H stretch |
| 1735 | Strong | C=O stretch (ketone)[5] |
| 1100-1000 | Strong | C-F stretch |
Table 6: Predicted Mass Spectrometry (MS) Data (EI)
| m/z | Predicted Fragment |
| 150 | [M]⁺ |
| 131 | [M - F]⁺ |
| 117 | [M - CH₂F]⁺ |
| 99 | [M - CH₂F - H₂O]⁺ (from rearrangement) |
| 85 | [CH₂(CH₂)₃CH₂F]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [CH₃CO]⁺ |
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of 1,7-difluoro-2-heptanone. The proposed synthetic route utilizes well-established reactions, offering a high probability of success. The predicted analytical data serves as a crucial reference for the confirmation of the target molecule's identity and purity. This document is intended to be a valuable resource for researchers embarking on the synthesis of novel fluorinated compounds for potential applications in drug discovery and development. Further experimental validation is required to confirm the proposed methodologies and predicted data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Rapid and scalable synthesis of fluoroketones via cerium-mediated C–C bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. personal.utdallas.edu [personal.utdallas.edu]
